(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane
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Overview
Description
(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane: is an organosulfur compound with the molecular formula C7H5BrFIS. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is a versatile compound used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where bromine, fluorine, and iodine are introduced sequentially under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the halogenated phenyl ring to less substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals. Its unique halogenation pattern allows for selective reactions and modifications .
Biology: In biological research, (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is used in the study of enzyme interactions and as a probe for investigating biochemical pathways .
Medicine: The compound’s ability to undergo various chemical transformations makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the methylsulfane group can form covalent bonds or engage in non-covalent interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane: shares similarities with other halogenated phenyl sulfane compounds, such as (6-Bromo-2-fluoro-3-chlorophenyl)(methyl)sulfane and (6-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane.
Uniqueness:
- The presence of iodine in this compound distinguishes it from other similar compounds. Iodine’s larger atomic size and higher reactivity can lead to unique chemical behaviors and interactions.
- The combination of bromine, fluorine, and iodine in a single molecule provides a diverse range of reactivity and potential applications, making this compound particularly valuable in research and industrial settings .
Properties
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWXSYXUDISMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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